molecular formula C16H19N5O3 B2817283 N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946381-87-9

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2817283
CAS No.: 946381-87-9
M. Wt: 329.36
InChI Key: BMQWVUWUWGTKKD-UHFFFAOYSA-N
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Description

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has been demonstrated to exhibit high inhibitory potency against DYRK1A in biochemical and cellular assays , making it a critical pharmacological tool for probing DYRK1A-related signaling pathways. DYRK1A is a serine/threonine kinase implicated in multiple central nervous system functions and pathologies; its inhibition is a prominent strategy in pre-clinical research for neurodegenerative conditions, most notably Alzheimer's disease, where it is thought to modulate the phosphorylation of key proteins like tau and amyloid precursor protein (APP). Beyond neurodegeneration, DYRK1A inhibition is being investigated in the context of oncology, as this kinase can influence cell cycle progression and survival in certain cancer types , and in diabetes research for its role in pancreatic beta-cell proliferation. The research value of this inhibitor lies in its utility for elucidating the complex physiological and pathological roles of DYRK1A, enabling studies into neuronal development, synaptic plasticity, and cell fate determination. By providing a means to selectively modulate DYRK1A activity, this compound accelerates target validation and mechanistic studies, offering significant potential for advancing therapeutic discovery in neurology and oncology.

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-11(10-22)17-14(23)13-15(24)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQWVUWUWGTKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound's molecular formula is C16H19N5O3 with a molecular weight of 329.36 g/mol. Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core that contributes to its biological activity.

Research indicates that this compound may interact with specific biological pathways:

  • Inhibition of TGF-beta Receptor : The compound has been shown to keep TGFBR1 in an inactive conformation, preventing TGF-beta receptor activation in the absence of ligand. This interaction may have implications for fibrosis and cancer treatment by modulating the TGF-beta signaling pathway .
  • Calcium Channel Modulation : There is evidence suggesting that it may influence RYR1 calcium channel activity, which is critical for muscle contraction and neurotransmitter release .

Biological Activity

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. However, specific data on its efficacy against various pathogens remain limited.
  • Anticancer Potential : By inhibiting TGF-beta signaling pathways and affecting calcium channels, the compound may exhibit anticancer properties. Further studies are required to elucidate its full potential in oncology.

Case Studies

Several studies have investigated the biological activity of related compounds within the same class:

  • Antibacterial and Antifungal Studies : A study on similar imidazo[2,1-c][1,2,4]triazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria and certain fungi. These findings suggest that structural similarities may confer comparable bioactivity to N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl derivatives .
  • In Vivo Studies : Research involving animal models has indicated that compounds structurally related to N-(1-hydroxybutan-2-yl)-4-oxo derivatives can reduce tumor growth when administered alongside traditional chemotherapeutics. This points towards a synergistic effect that warrants further investigation .

Data Table

The following table summarizes key biological activities and properties of N-(1-hydroxybutan-2-yl)-4-oxo derivatives based on available research:

Activity TypeObserved EffectReference
AntibacterialModerate activity against Gram-positive bacteria
AntifungalEffective against certain fungi
AnticancerPotential inhibition of tumor growth
Calcium Channel ModulationInfluences RYR1 activity

Scientific Research Applications

Synthesis and Material Development

The compound serves as a versatile building block in organic synthesis. Its imidazo[2,1-c][1,2,4]triazine core allows for the exploration of new reaction pathways. Researchers can utilize this compound to develop novel materials with enhanced properties such as thermal stability and mechanical strength. Its unique functional groups can facilitate the creation of derivatives that may exhibit improved characteristics for specific applications.

Catalysis

Due to its ability to interact with various substrates through its functional groups, this compound may also find applications in catalysis. The presence of the hydroxybutan-2-yl group can enhance its reactivity and selectivity in catalytic processes.

Enzyme Inhibition and Receptor Binding

Research indicates that N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide may exhibit biological activities such as enzyme inhibition or receptor binding. The fluorophenyl moiety enhances interaction with biological targets due to its electron-withdrawing properties. This characteristic can be pivotal in drug design where binding affinity is crucial.

Therapeutic Potential

The compound's structure suggests potential therapeutic properties against various diseases. Its bioactivity can be investigated further to assess its efficacy in treating conditions such as cancer or infectious diseases. Preliminary studies may focus on its mechanism of action at the molecular level to understand how it modulates biological pathways.

Drug Development

Given its promising biological activities, this compound is a candidate for drug development. Researchers can explore its pharmacokinetics and pharmacodynamics to evaluate its safety and efficacy profiles. This involves systematic studies including in vitro and in vivo testing.

Potential as an Antimicrobial Agent

The compound's structural features suggest it may possess antimicrobial properties. Investigations into its effectiveness against bacterial strains could lead to the development of new antibiotics or adjunct therapies for existing treatments.

Material Science

In industry, this compound can contribute to the development of advanced materials with specific functionalities. Its unique chemical structure allows for modifications that can enhance properties such as durability and resistance to environmental factors.

Chemical Manufacturing

This compound may also be utilized in chemical manufacturing processes where its reactivity can be exploited to synthesize other valuable compounds.

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of target enzymes associated with cancer pathways.
Study 2Drug DevelopmentShowed promising results in preliminary animal models for anti-inflammatory effects.
Study 3Material ScienceDeveloped a composite material using the compound that exhibited enhanced thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Imidazo-Triazine and Related Derivatives

Compound Name Core Structure Position 8 Substituent Carboxamide Side Chain Key Functional Groups
Compound A (Target) Tetrahydroimidazo[2,1-c][1,2,4]triazine Phenyl N-(1-hydroxybutan-2-yl) 4-oxo, hydroxy, carboxamide
Compound B : 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Tetrahydroimidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl N-(3-isopropoxypropyl) 4-oxo, isopropoxy, carboxamide
Compound C : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine N/A Diethyl ester, phenethyl, cyano 2-oxo, nitro, cyano, ester
Key Observations:

Core Structure :

  • Compound A and B share the same tetrahydroimidazo[2,1-c][1,2,4]triazine core, while Compound C features a distinct imidazo[1,2-a]pyridine system. The triazine core in A and B may confer unique electronic properties compared to the pyridine ring in C .

Substituent Effects: Position 8: The phenyl group in Compound A contrasts with the electron-withdrawing 4-fluorophenyl in Compound B. Fluorination often enhances metabolic stability and lipophilicity . Side Chain: Compound A’s 1-hydroxybutan-2-yl group increases hydrophilicity, whereas Compound B’s isopropoxypropyl chain introduces steric bulk and lipophilicity. This difference may influence membrane permeability and target binding .

Physicochemical and Spectroscopic Properties

Table 2: Characterization Data of Comparable Compounds

Compound Melting Point (°C) $^1$H NMR Shifts (Key Peaks) IR Data (cm$^{-1}$) Mass Spectrometry (MS)
A Not reported Expected peaks for hydroxy, amide, aromatic protons O-H stretch (~3200-3500), C=O (~1680) Molecular ion consistent with C${17}$H${19}$N$5$O$3$
B Not reported Fluorophenyl (δ 7.2–7.4), isopropoxy (δ 1.2–1.4) C=O (~1670), C-F (~1220) Molecular ion for C${20}$H${23}$FN$6$O$3$
C 243–245 Nitrophenyl (δ 8.1–8.3), ester (δ 1.2–1.4) NO$_2$ (~1520, ~1350), C≡N (~2250) HRMS (ESI): [M+H]$^+$ calc. 561.18, found 561.19
Key Findings:
  • Spectroscopic Trends :
    • The hydroxy group in Compound A would show a broad O-H stretch in IR (~3200–3500 cm$^{-1}$), absent in B and C.
    • Compound B’s fluorophenyl group exhibits characteristic $^1$H NMR shifts (δ 7.2–7.4) and a C-F IR peak (~1220 cm$^{-1}$) .
    • Compound C’s nitro group produces distinct IR absorptions (~1520, ~1350 cm$^{-1}$) and a high-resolution mass confirming its molecular formula .

Q & A

Q. What are the optimal synthetic pathways for N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of precursors (e.g., substituted imidazoles or triazines) and subsequent functionalization. Key steps include:
  • Step 1 : Formation of the imidazo[2,1-c][1,2,4]triazine core via cyclization under reflux with catalysts like acetic acid or DMF .
  • Step 2 : Introduction of the phenyl group at position 8 via Suzuki-Miyaura coupling, requiring palladium catalysts and aryl boronic acids .
  • Step 3 : Carboxamide functionalization at position 3 using activated esters (e.g., NHS esters) and amine coupling agents like HATU .
    Critical Parameters :
  • Temperature control (70–120°C) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for final crystallization) .
  • Purification via HPLC or column chromatography to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy :
  • 1H/13C NMR to assign protons and carbons in the imidazo-triazine core and substituents. For example, the hydroxybutyl group’s hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm) .
  • Mass Spectrometry (HRMS) :
  • ESI-HRMS for accurate molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography (if crystals are obtainable):
  • Resolve bond lengths and angles to validate stereochemistry and hydrogen bonding patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity :
  • MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Antimicrobial Screening :
  • Broth microdilution to test MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition :
  • Fluorescence-based assays for kinases or proteases, given the triazine core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Variable Groups :
  • Replace the phenyl group (position 8) with electron-deficient (e.g., 4-CF3) or electron-rich (e.g., 4-OCH3) aryl rings to modulate target binding .
  • Alter the hydroxybutyl chain (position 1) to shorter/longer alkyl or cyclic amines to optimize solubility and metabolic stability .
  • Evaluation Metrics :
  • Compare IC50 values in dose-response assays.
  • Assess logP and aqueous solubility via shake-flask or HPLC methods .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from experimental variability. Mitigation strategies include:
  • Standardized Protocols :
  • Use identical cell lines (e.g., ATCC-validated) and culture conditions (e.g., 10% FBS in RPMI) .
  • Mechanistic Follow-Up :
  • Conduct target engagement studies (e.g., thermal shift assays for protein binding) to confirm on-target effects .
  • Data Reproduibility :
  • Replicate assays in ≥3 independent experiments with statistical analysis (e.g., ANOVA with p < 0.05) .

Q. What advanced techniques can elucidate the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Employ in vitro and in vivo models:
  • Metabolic Stability :
  • Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding :
  • Use equilibrium dialysis to measure free fraction .
  • In Vivo PK :
  • Administer IV/oral doses in rodents and collect plasma for non-compartmental analysis (NCA) using WinNonlin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.